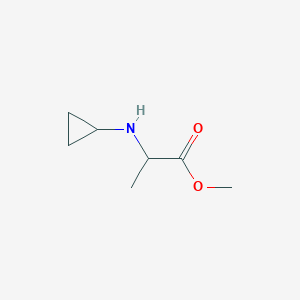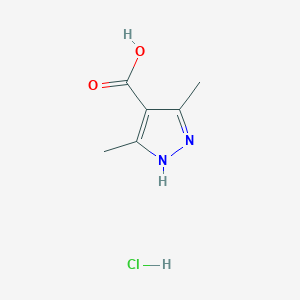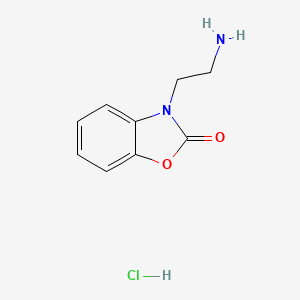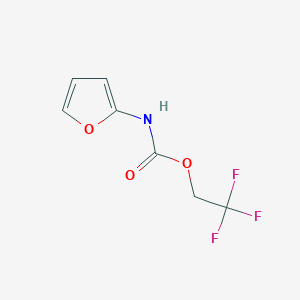![molecular formula C11H8F6O2 B1373843 3-[2,4-双(三氟甲基)苯基]丙酸 CAS No. 1092460-63-3](/img/structure/B1373843.png)
3-[2,4-双(三氟甲基)苯基]丙酸
描述
“3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid” is an organic compound with the linear formula (CF3)2C6H3CH2CH2CO2H . It has a molecular weight of 286.17 .
Molecular Structure Analysis
The molecular structure of “3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid” has been determined and described . The propanoic acid side chain of the studied molecule has a bent conformation .Chemical Reactions Analysis
While specific chemical reactions involving “3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid” are not available, similar compounds have been involved in various reactions. For example, 3,5-Bis(trifluoromethyl)phenylboronic acid has been used in Suzuki-Miyaura cross-coupling reactions .Physical and Chemical Properties Analysis
“3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid” is a solid with a melting point of 33-43 °C (lit.) . It has a density of 1.427g/cm3 and a boiling point of 268.4ºC at 760 mmHg .科学研究应用
有机合成中的催化活性
3-[2,4-双(三氟甲基)苯基]丙酸及其相关化合物因其在各种有机反应中的催化作用而受到研究。例如,2,4-双(三氟甲基)苯基硼酸已显示出作为羧酸和胺之间脱水酰胺化的催化剂的有效性,这在肽合成中很重要 (Wang, Lu, & Ishihara, 2018)。
新型化合物的合成
该化学物质已参与合成新型化合物,例如创建1,2,3-三唑-2,4-双(三氟甲基)苯基吡啶杂化物,该杂化物已显示出作为抗菌剂的潜力 (Jha & Ramarao, 2017)。
聚酰亚胺的开发
该化合物还被用于开发新的聚酰亚胺。一项研究展示了使用相关化合物合成新型氟化聚酰亚胺,展示了它们的良好溶解性和热稳定性,这些都是高级材料应用的基本特性 (Yin 等人,2005)。
在超分子化学中的应用
在超分子化学领域,3-[2,4-双(三氟甲基)苯基]丙酸的衍生物已被用于合成树状聚合物,树状聚合物可以自组装成各种高阶结构。这些结构在纳米技术和材料科学中具有潜在应用 (Percec 等人,2006)。
药物合成中的酶催化
该化合物在酶催化中发挥作用,用于合成药物中的关键手性中间体。例如,来自洋葱伯克霍尔德菌的酶对3-[2,4-双(三氟甲基)苯基]丙酸的衍生物还原表现出优异的立体选择性,展示了其在药物应用中的潜力 (Yu, Li, Lu, & Zheng, 2018)。
电子和结构分析
对三{双(三氟甲基)苯基}硼烷异构体的研究提供了对化学反应中电子和结构效应的见解,这对于理解反应机理和设计更有效的催化剂至关重要 (Blagg 等人,2016)。
安全和危害
作用机制
Target of Action
It is known that this compound is used as a reagent in the synthesis of (polyfluoro) renalase inhibitors . Renalase is an enzyme that metabolizes circulating catecholamines, including dopamine, norepinephrine, and epinephrine.
Mode of Action
Compounds with similar structures have been reported to activate substrates and stabilize partially developing negative charges (eg, oxyanions) in transition states through explicit double hydrogen bonding .
生化分析
Biochemical Properties
3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid plays a significant role in biochemical reactions due to its unique structure. The compound interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in fatty acid metabolism, potentially inhibiting or modifying their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to integrate into lipid membranes and affect membrane-bound proteins .
Cellular Effects
The effects of 3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid on cellular processes are profound. It can influence cell signaling pathways, particularly those involving lipid metabolism and oxidative stress responses. The compound has been shown to alter gene expression related to these pathways, leading to changes in cellular metabolism and function. Additionally, its interaction with cell membranes can disrupt normal cellular activities, potentially leading to cytotoxic effects at higher concentrations .
Molecular Mechanism
At the molecular level, 3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating them. The compound’s trifluoromethyl groups can form strong interactions with amino acid residues in proteins, altering their conformation and activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid can change over time. The compound is relatively stable at room temperature but can degrade under high temperatures or prolonged exposure to light. Over time, its impact on cellular function can vary, with initial acute effects potentially leading to long-term changes in cellular metabolism and gene expression. In vitro and in vivo studies have shown that prolonged exposure can result in adaptive responses or cytotoxicity, depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of 3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid in animal models are dose-dependent. At lower dosages, the compound may exhibit minimal or beneficial effects, such as modulation of metabolic pathways. At higher dosages, it can induce toxic effects, including liver and kidney damage, due to its impact on lipid metabolism and oxidative stress. Threshold effects have been observed, where a certain concentration of the compound leads to a significant change in biological activity .
Metabolic Pathways
3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid is involved in several metabolic pathways, primarily those related to fatty acid metabolism. It interacts with enzymes such as acyl-CoA synthetase and fatty acid desaturase, influencing the synthesis and degradation of fatty acids. The compound can also affect the levels of metabolites in these pathways, leading to changes in metabolic flux and energy production .
Transport and Distribution
Within cells and tissues, 3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes. The compound’s lipophilicity allows it to accumulate in lipid-rich tissues, potentially leading to localized effects on cellular function .
Subcellular Localization
The subcellular localization of 3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid is influenced by its chemical properties. It can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The compound’s ability to integrate into lipid membranes allows it to affect membrane-bound organelles and proteins. Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular locations .
属性
IUPAC Name |
3-[2,4-bis(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O2/c12-10(13,14)7-3-1-6(2-4-9(18)19)8(5-7)11(15,16)17/h1,3,5H,2,4H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPIIFPERMLVHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amine hydrochloride](/img/structure/B1373761.png)

![7-Bromopyrido[3,2-d]pyrimidin-4-amine](/img/structure/B1373764.png)


![2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373768.png)

![3-[(2,2,2-Trifluoroethyl)amino]propanenitrile hydrochloride](/img/structure/B1373770.png)
![3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1373771.png)
![4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373772.png)



